molecular formula C17H15NO3 B12899008 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one CAS No. 79687-69-7

2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one

Cat. No.: B12899008
CAS No.: 79687-69-7
M. Wt: 281.30 g/mol
InChI Key: QXQDFKMMBAPYOB-UHFFFAOYSA-N
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Description

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

CAS No.

79687-69-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2,3-diphenyl-3,3a,6,6a-tetrahydrofuro[3,4-d][1,2]oxazol-4-one

InChI

InChI=1S/C17H15NO3/c19-17-15-14(11-20-17)21-18(13-9-5-2-6-10-13)16(15)12-7-3-1-4-8-12/h1-10,14-16H,11H2

InChI Key

QXQDFKMMBAPYOB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one typically involves multi-step organic reactions. One effective method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoxazoles have been shown to inhibit HSP90, a protein involved in the stabilization and activation of many client proteins . This inhibition can lead to the disruption of various cellular processes, making it a potential target for anticancer therapies.

Comparison with Similar Compounds

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse applications in various fields.

Biological Activity

2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cycloaddition reactions and subsequent modifications to achieve the desired isoxazole structure.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiLow

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays showed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains. This suggests a promising application in developing new antimicrobial agents .
  • Cancer Cell Line Study : In a comparative study with known anticancer drugs, this compound demonstrated a higher efficacy in inhibiting cell growth in MCF-7 (breast cancer) cells with an IC50 value of 10 µM .
  • Neuroprotection : In neuroblastoma cell models exposed to oxidative stress, treatment with the compound resulted in a significant decrease in cell death compared to untreated controls, indicating its potential for protecting against neurodegeneration .

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